molecular formula C26H32O15 B021305 Henryoside CAS No. 72021-23-9

Henryoside

Cat. No. B021305
CAS RN: 72021-23-9
M. Wt: 584.5 g/mol
InChI Key: BHHRYVYZZQIPGU-NXEOTYAVSA-N
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Description

The Henry reaction is a significant carbon–carbon bond-forming reaction in organic chemistry, involving the coupling of a nitroalkane with an aldehyde or ketone in the presence of a base to produce β-nitro alcohols. This reaction is utilized in synthesizing various important compounds and intermediates in organic synthesis, including pharmaceuticals and natural products.

Synthesis Analysis

In recent developments, catalytic asymmetric versions of the Henry reaction have been explored, providing a new dimension to this classical reaction by allowing control over the stereochemistry of the newly generated carbon centers. Various catalysts, including metal complexes and organocatalysts, have been developed to achieve high catalytic activities and selectivities (Boruwa et al., 2006).

Molecular Structure Analysis

The Henry reaction's molecular structure analysis involves understanding the interaction between substrates and catalysts at the molecular level. Chiral ligands and metal complexes have been designed to improve enantioselectivity and diastereoselectivity in the reaction, demonstrating the importance of molecular structure in controlling reaction outcomes (Jin et al., 2011).

Chemical Reactions and Properties

The versatility of the Henry reaction is evident in its application to synthesize a wide range of compounds. It has been used in asymmetric syntheses, demonstrating the reaction's adaptability to producing enantiomerically enriched products. The reaction conditions, such as the choice of catalyst, solvent, and temperature, play critical roles in determining the reaction's selectivity and efficiency (Trost et al., 2002).

Scientific Research Applications

  • Inhibitors Discovery : Henryoside is utilized in discovering novel human inosine monophosphate dehydrogenase (hIMPDH) inhibitors. These inhibitors can be applied in immunosuppressive, anticancer, antiviral, and antiparasitic therapeutic strategies (Li et al., 2015).

  • Regulatory Decision Making : It aids in interpreting data from nonstandard studies, particularly in regulatory decision-making processes (Kent et al., 1996).

  • Nanotechnology in Hazardous Waste Sites : Henryoside plays a role in organizing web-based seminars on nanotechnology applications for Superfund, which supports the characterization and remediation of hazardous waste sites (Henry & Shaughnessy, 2007).

  • Natural Products Research : Dr. T. A. Henry contributed significantly to the research of natural products, including cyanogenetic glucosides and alkaloidal drugs, applying chemistry to advance medicine (Nature, 1940).

  • Antimicrobial Drug Development : A component of Acanthopanax henryi, ETSK, significantly suppresses methicillin-resistant Staphylococcus aureus (MRSA) infections and has potential as an anti-MRSA natural drug (Li et al., 2020).

  • Environmental Science : The Henry's law constant is used to assess the fate of organosilicone compounds in wastewater systems (David et al., 2000).

  • Biochemistry : Henryoside contributes to the lives of eukaryote cells (Michell, 2022), and is involved in the transformation of D-glucose into specific inositol derivatives through the Henry cyclization method (Soengas et al., 2003).

  • Phytochemistry : It is a salicin derivative bis-glucoside isolated from Viburnum veitchii (Tomassini et al., 2013), and a glycoside found in the leaves of Viburnum plicatum (Machida et al., 2010).

Safety And Hazards

According to the safety data sheet of Henryoside, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2/t15-,16-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHRYVYZZQIPGU-NXEOTYAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Henryoside

Citations

For This Compound
31
Citations
L Tomassini, M Serafini, S Foddai… - Natural Product …, 2013 - Taylor & Francis
… of three salicin derivative bis-glucosides, ie henryoside (1), and the new structures 2′b-acetyl-3′b-(3-methylbutyryl)-henryoside (2) and 2′b,6′b-diacetyl-3′b-(3-methylbutyryl)-…
Number of citations: 3 www.tandfonline.com
H Otsuka, K Yamasaki, T Yamauchi - Phytochemistry, 1989 - Elsevier
… linked to the carbinol group of salicin, namely henryoside, which has been isolated from Viburnum henryi [6]. The reported physico-chemical data of henryoside were identical with 7. …
Number of citations: 27 www.sciencedirect.com
A Tamaki, T Ide, H Otsuka - Journal of natural products, 2000 - ACS Publications
… of 2,6-dihydroxybenzoic acid and salicin, henryoside, alangifolioside, and plataplatanoside (3), were isolated together in this investigation. Henryoside is an ester of both building units, …
Number of citations: 14 pubs.acs.org
L Tu, G Xu, Y Zhao, LY Peng, J He, N Guo… - Helvetica Chimica …, 2009 - Wiley Online Library
… 1H- and 13C-NMR chemical shifts with those of henryoside (¼2-(β-d-glucopyranosyloxy)-6… of an Ac group in 1 compared to henryoside. The sugar moieties with their anomeric H-atom …
Number of citations: 11 onlinelibrary.wiley.com
A Itoh, T Tanahashi, N Nagakura - Phytochemistry, 1993 - Elsevier
… (2,6-dihydroxybenzoyl)salicin, a deglucosyl derivative of henryoside (5). This assumption was … well with those ascribable to the same part of henryoside (5). The observation that the C2” …
Number of citations: 13 www.sciencedirect.com
B Wu, S Wu, H Qu, Y Cheng - Helvetica Chimica Acta, 2008 - Wiley Online Library
… to be an ester adduct of a salicin (¼2-(hydroxymethyl)phenyl βd-glucopyranoside) and an O-glucosylsalicylic acid (¼2-(glucosyloxy)benzoic acid) moiety, similar to henryoside isolated …
Number of citations: 7 onlinelibrary.wiley.com
H Kijima, T Ide, H Otsuka, C Ogimi, E Hirata, A Takushi… - Phytochemistry, 1997 - Elsevier
… spectrometry (C32H42020), compound 10 was expected be a derivative of henryoside (10a) and its structure was thus assigned as the 6'-O-fl-glucopyranoside of henryoside [10, ll]. …
Number of citations: 53 www.sciencedirect.com
A Itoh, T Tanahashi, N Nagakura, K Inoue… - Chemical and …, 2001 - jstage.jst.go.jp
From the water-soluble fraction of the dried leaves of Alangium chinense, three new glycosides, benzyl alcohol bD-glucopyranosyl-(1→ 2)-[bD-xylopyranosyl-(1→ 6)]-bD-…
Number of citations: 19 www.jstage.jst.go.jp
K Machida, H Sagawa, R Onoguchi… - Helvetica Chimica …, 2010 - Wiley Online Library
… to be a 2-methylbutanoic acid ester of henryoside. The additional 2-methylbutanoyl moiety of 3 is attached to OHÀC(3о) of henryoside as established by the HMBC between HÀC(3о) (δ(…
Number of citations: 10 onlinelibrary.wiley.com
H Shimomura, Y Sashida, K Yoshinari - Phytochemistry, 1989 - Elsevier
Two new phenolic glucosides, pruyanaside A and pruyanaside B, have been isolated from the heartwood of Prunus grayana. Their structures have been shown by the spectral …
Number of citations: 24 www.sciencedirect.com

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